Butanediamide, N,N'-dihexyl-

CAS No.: 22728-31-0

Cat. No.: VC19683262

Molecular Formula: C16H32N2O2

Molecular Weight: 284.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22728-31-0 |

|---|---|

| Molecular Formula | C16H32N2O2 |

| Molecular Weight | 284.44 g/mol |

| IUPAC Name | N,N'-dihexylbutanediamide |

| Standard InChI | InChI=1S/C16H32N2O2/c1-3-5-7-9-13-17-15(19)11-12-16(20)18-14-10-8-6-4-2/h3-14H2,1-2H3,(H,17,19)(H,18,20) |

| Standard InChI Key | ITONTSWXNCVCIR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCNC(=O)CCC(=O)NCCCCCC |

Introduction

Molecular Structure and Conformational Analysis

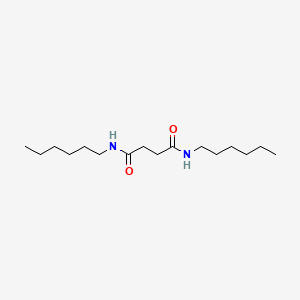

The molecular structure of N,N'-dihexylbutanediamide features a central butanediamine chain with two hexyl groups attached to the nitrogen atoms and two amide functionalities (Figure 1). Computational studies using Monte Carlo conformational searches reveal that the compound adopts a linear conformation in solution, preorganizing reactive sites for macrocyclization reactions . This preorganization is critical in templating rotaxane synthesis, where the diamide’s hydrogen-bonding sites stabilize the macrocycle-thread interaction.

Key structural attributes:

Synthesis and Purification

N,N'-Dihexylbutanediamide is synthesized via a multi-step process involving:

-

Amidation of 1,4-butanediamine: Reaction with hexyl chloride or hexanoic acid derivatives.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) yields the pure diamide .

Reaction yields:

| Template | Yield (%) | Application |

|---|---|---|

| N,N'-dihexylbutanediamide | 41 | Rotaxane synthesis |

| Ester-amide hybrid | <5 | Insufficient for isolation |

The diamide’s low solubility in polar solvents (e.g., DMSO) necessitates elevated temperatures (160°C) for dissolution, though this risks thermal degradation .

Physicochemical Properties

Solubility and Stability

-

Solubility: Poor in chloroform and DMSO; moderate in dichloromethane .

-

Thermal stability: Decomposes above 160°C, forming degradation byproducts .

Hydrogen-Bonding Capacity

The diamide’s dual amide groups enable bidirectional hydrogen bonding, making it superior to monoamide templates in rotaxane synthesis. Comparative studies show a 41% yield for rotaxanes using N,N'-dihexylbutanediamide vs. <29% for monoamide analogs .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) of the monoamide analog shows:

-

δ 3.25 ppm (t, J = 7.6 Hz, 4H, NCH₂)

-

δ 2.20 ppm (t, J = 7.2 Hz, 2H, COCH₂)

Applications in Supramolecular Chemistry

N,N'-Dihexylbutanediamide’s primary application lies in templating rotaxane synthesis (Figure 3). In a five-component reaction, it preorganizes a ferrocene-grafted isophthaloyl chloride and p-xylylenediamine, yielding a mechanically interlocked rotaxane with 41% efficiency . The diamide’s hydrogen bonds stabilize the macrocycle-thread interaction, preventing aggregation and enhancing solubility.

Comparative templating efficiency:

| Hydrogen-Bonding Motif | Yield (%) |

|---|---|

| Diamide (N,N'-dihexyl) | 41 |

| Ester-amide hybrid | <5 |

| Monoamide | 0–29 |

Computational Insights

Molecular modeling of a simplified diamide (methyl substituents replacing hexyl groups) demonstrates:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume